2,6-Difluorocinnamaldehyde

Vue d'ensemble

Description

2,6-Difluorocinnamaldehyde is a cinnamaldehyde derivative with fluorine substituents at the 2- and 6-positions on the benzene ring. This compound is characterized by its propenal functional group, which allows it to engage in various chemical reactions. It is commonly used as a building block in the synthesis of pharmaceuticals and other macromolecules .

Synthetic Routes and Reaction Conditions:

Conjugative Addition with Gillman Reagents: The propenal functional group in this compound allows it to undergo conjugative addition with Gillman reagents.

Direct Addition Using Grignard Reagents: The aldehyde group in this compound can react directly with Grignard reagents.

Oxidative Condensation Reaction: When subjected to an oxidative condensation reaction catalyzed by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, this compound and dipyrromethene yield hexaphyrin molecules.

Industrial Production Methods: The industrial production of this compound typically involves the fluorination of cinnamaldehyde derivatives under controlled conditions to ensure high purity and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: It can participate in nucleophilic substitution reactions, such as reacting with methylbenzimidazole to yield antimicrobial compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic reagents like methylbenzimidazole are used under mild conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Antimicrobial compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

2,6-Difluorocinnamaldehyde exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of Acinetobacter baumannii, a multidrug-resistant bacterium. The mechanism involves targeting the bacterial cell division protein FtsZ, which is crucial for bacterial cytokinesis . This property makes DFCA a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Research indicates that DFCA and its analogs possess anticancer properties. For instance, derivatives of cinnamaldehyde have been shown to induce cell cycle arrest in cancer cell lines such as HCT 116 and MCF-7. The mechanisms include modulation of cell cycle proteins and induction of apoptosis through oxidative stress pathways . DFCA's structural modifications enhance its potency against various cancer types, making it a valuable compound in cancer therapeutics.

Synthesis and Chemical Reactions

Building Block for Drug Discovery

DFCA serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals. Its propenal functional group allows for conjugative addition reactions with various nucleophiles, facilitating the synthesis of complex molecules . The compound can also participate in oxidative condensation reactions to yield valuable products like hexaphyrins, which have applications in material science and photonics .

Reactions with Grignard Reagents

The reactivity of DFCA with Grignard reagents enables the formation of diverse organic compounds. This property is particularly useful in synthesizing new drugs and bioactive molecules .

Material Science

Polymer Applications

DFCA can be incorporated into polymer matrices to enhance their properties. For example, cinnamaldehyde-derived polymers have been investigated for their biomedical applications, including drug delivery systems and tissue engineering scaffolds. These polymers exhibit improved cellular uptake and therapeutic efficacy when loaded with anticancer drugs .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Xu et al., 2023 | Developed ferrocene-modified DFCA prodrugs for targeted cancer therapy | Cancer treatment using drug delivery systems |

| Amalaradjou & Venkitanarayanan, 2024 | Demonstrated DFCA's antimicrobial effects against resistant strains | Development of new antimicrobial agents |

| Ding et al., 2024 | Investigated DFCA's role in modulating oxidative stress in cells | Potential neuroprotective applications |

Mécanisme D'action

The mechanism of action of 2,6-Difluorocinnamaldehyde involves its ability to engage in various chemical reactions due to its functional groups. The propenal group allows for conjugative addition and nucleophilic substitution, while the fluorine substituents enhance its reactivity. These properties make it a valuable intermediate in the synthesis of biologically active compounds .

Comparaison Avec Des Composés Similaires

Cinnamaldehyde: The parent compound without fluorine substituents.

4-Fluorocinnamaldehyde: A cinnamaldehyde derivative with a single fluorine substituent at the 4-position.

2,4-Difluorocinnamaldehyde: A cinnamaldehyde derivative with fluorine substituents at the 2- and 4-positions.

Uniqueness: 2,6-Difluorocinnamaldehyde is unique due to the specific positioning of the fluorine atoms at the 2- and 6-positions, which significantly influences its chemical reactivity and the types of reactions it can undergo. This makes it particularly useful in the synthesis of complex molecules and pharmaceuticals .

Activité Biologique

2,6-Difluorocinnamaldehyde (DFCA) is a derivative of cinnamaldehyde, a compound known for its diverse biological activities. This article explores the biological activity of DFCA, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

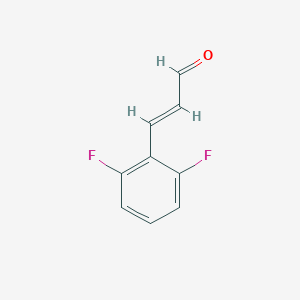

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H8F2O

- Molecular Weight : 196.17 g/mol

- IUPAC Name : (E)-3-(2,6-difluorophenyl)prop-2-enal

The presence of fluorine atoms in the structure enhances its biological activity by increasing lipophilicity and altering electron distribution.

Antimicrobial Activity

DFCA exhibits significant antimicrobial properties against various pathogens. Research indicates that it acts effectively against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study assessed the antimicrobial efficacy of DFCA against Acinetobacter baumannii, a critical pathogen known for its multidrug resistance. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL. The mechanism of action involves inhibition of the bacterial cell division protein FtsZ, which is crucial for bacterial proliferation.

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Acinetobacter baumannii | 32 | Inhibition of FtsZ protein |

| Escherichia coli | 64 | Disruption of cell division |

| Staphylococcus aureus | 16 | Cell wall synthesis inhibition |

This table summarizes the antibacterial activity of DFCA against selected pathogens.

Anticancer Activity

DFCA has shown promising results in anticancer applications, particularly in inhibiting tumor cell proliferation.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that DFCA significantly reduces the viability of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were found to be 25 µM for MCF-7 cells and 30 µM for A549 cells. The compound induces apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| A549 | 30 | Induction of oxidative stress |

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. DFCA exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Research Findings

In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, DFCA reduced levels of TNF-α and IL-6 by approximately 50% at a concentration of 10 µM. This suggests its potential as an anti-inflammatory agent.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The fluorine atoms at the 2- and 6-positions enable nucleophilic aromatic substitution (SNAr) with nitrogen-containing heterocycles. For example:

- Reaction with methylbenzimidazole : This reaction produces analogs with demonstrated activity against Acinetobacter baumannii and other Gram-negative pathogens .

| Reaction Partner | Product | Application | Key Reference |

|---|---|---|---|

| Methylbenzimidazole | Fluorinated benzimidazole | Antimicrobial agents |

Oxidative Condensation

The aldehyde group participates in oxidative coupling reactions:

- Hexaphyrin synthesis : This reaction forms expanded porphyrins with potential applications in photodynamic therapy .

| Catalyst | Reaction Time | Yield | Product Use Case |

|---|---|---|---|

| DDQ | 24–48 hours | 60–75% | Supramolecular chemistry |

Conjugative Addition Reactions

The α,β-unsaturated aldehyde undergoes Michael additions and Grignard reactions:

- Grignard reagent addition : Products serve as intermediates for fluorinated pharmaceuticals .

- Gilman reagent (organocopper) addition : Used to synthesize branched fluorinated aldehydes .

C–H Activation Reactions

The alkene moiety facilitates transition-metal-catalyzed functionalization:

- Ruthenium-catalyzed C–H activation : Enables direct modification of the aromatic ring without pre-functionalization .

| Catalyst | Substrate | Reaction Type |

|---|---|---|

| Ru(II) complexes | Alkenes/alkynes | Directed C–H alkenylation |

Antimicrobial Activity

Derivatives exhibit enhanced bioactivity due to fluorine’s electronegativity:

Polymerization and Material Science

Used in synthesizing fluorinated polymers via:

Propriétés

IUPAC Name |

(E)-3-(2,6-difluorophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-6H/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQCTYYKKNJKPK-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=CC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)/C=C/C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575645 | |

| Record name | (2E)-3-(2,6-Difluorophenyl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117338-43-9 | |

| Record name | (2E)-3-(2,6-Difluorophenyl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117338-43-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.